molecular formula C14H12N2O2 B2934100 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 953888-81-8

1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2934100
CAS No.: 953888-81-8
M. Wt: 240.262
InChI Key: ORSXGNINDOCEIA-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Sonogashira–Hagihara reaction, where 2,5-dibromobenzoic acid reacts with tetrakis(4-ethynylphenyl)methane as a linker . This reaction is followed by further functionalization steps to introduce the cyanophenyl and dimethyl groups.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of less toxic reagents, lower boiling solvents, and microwave-promoted methods to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring due to its aromatic nature.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonylated pyrrole derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Uniqueness: 1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a cyanophenyl group and a pyrrole ring makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

1-(4-cyanophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-7-13(14(17)18)10(2)16(9)12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSXGNINDOCEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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